molecular formula C18H19N3OS B2648987 1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone CAS No. 2034560-66-0

1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone

Cat. No.: B2648987
CAS No.: 2034560-66-0
M. Wt: 325.43
InChI Key: BAIWXVXJUMJBMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone (hereafter referred to as Compound A) is a hybrid heterocyclic molecule featuring:

  • A 2-methyl-1H-benzo[d]imidazole core, known for its pharmacological versatility in medicinal chemistry.
  • A pyrrolidine ring attached at the 3-position of the benzoimidazole, introducing conformational rigidity.

Properties

IUPAC Name

1-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-13-19-16-4-2-3-5-17(16)21(13)15-6-8-20(11-15)18(22)10-14-7-9-23-12-14/h2-5,7,9,12,15H,6,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIWXVXJUMJBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a complex organic molecule that integrates multiple heterocyclic structures, making it a subject of interest in medicinal chemistry. Its unique structural features suggest potential biological activities that merit detailed exploration.

Structural Characteristics

This compound features:

  • Benzimidazole moiety : Known for its role in various biological activities, particularly in anti-cancer and anti-microbial applications.
  • Pyrrolidine ring : Often associated with neuropharmacological effects.
  • Thiophene ring : Contributes to the compound's electronic properties and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated across various domains, including but not limited to:

Antimicrobial Activity

Research indicates that derivatives of benzimidazole and thiophene exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effective inhibition against bacteria like Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Anticancer Properties

The benzimidazole derivatives have been extensively studied for their anticancer potential. They are believed to inhibit tubulin polymerization, thereby preventing cancer cell proliferation. In vitro studies have demonstrated promising results against various cancer cell lines .

Neuropharmacological Effects

Compounds containing pyrrolidine rings have been linked to neuroprotective effects and cognitive enhancement. The interaction of such compounds with acetylcholinesterase (AChE) has been a focal point in developing treatments for neurodegenerative diseases.

Research Findings and Case Studies

Several studies have highlighted the biological activities of compounds related to this compound:

Study Activity Findings
Study 1AntimicrobialDemonstrated MIC values of 3.12 µg/mL against S. aureus; effective against resistant strains .
Study 2AnticancerInhibition of cell proliferation in breast and lung cancer cell lines; IC50 values < 10 µM .
Study 3NeuroprotectionSignificant reduction in AChE activity; potential for Alzheimer's treatment.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymes : Compounds similar to this one often inhibit key enzymes involved in cellular processes, such as AChE in neuropharmacology and topoisomerases in cancer therapy.
  • Interaction with Receptors : The structural components may allow for binding to various receptors, influencing pathways related to inflammation and cell survival.

Future Directions

Given the promising biological activities observed, future research should focus on:

  • In Vivo Studies : To assess the efficacy and safety of the compound in living organisms.
  • Structural Modifications : To enhance potency and selectivity against specific targets.
  • Mechanistic Studies : To elucidate the precise pathways through which these compounds exert their effects.

Comparison with Similar Compounds

Benzoimidazole-Ethanone Derivatives

Compound B: 2-(Aryl)-1-(2-methyl-1H-benzo[d]imidazol-1-yl)ethanone derivatives (e.g., from Patel et al. )

Feature Compound A Compound B
Substituent on Ethanol Pyrrolidinyl group at position 3 Simple aryl group (e.g., phenyl)
Molecular Complexity Higher (due to pyrrolidine) Lower
Biological Activity Not reported Cytotoxic activity against VERO/NCI cell lines

Key Insight: The pyrrolidine moiety in Compound A may enhance binding selectivity compared to simpler ethanone derivatives, though this requires experimental validation.

Antiviral Benzoimidazole-Thiophene Hybrids

Compound C : (Z)-2-(2-Methyl-5-nitro-1H-benzo[d]imidazol-1-yl)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one (4c, )

Feature Compound A Compound C
Thiophene Position Thiophen-3-yl Thiophen-2-yl
Additional Groups Pyrrolidine Nitro group, prop-2-en-1-one
Activity Not reported Antiviral (RVA, HAdV7)

Antifungal Ethanone-Oxime Derivatives

Compound D: (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime (Sertaconazole precursor, )

Feature Compound A Compound D
Core Structure Benzoimidazole Imidazole
Functional Groups Pyrrolidine, thiophene Dichlorophenyl, oxime
Activity Not reported Antifungal (selected for clinical research)

Key Insight : While Compound A lacks the dichlorophenyl group critical for antifungal activity in Compound D, its thiophene-pyrrolidine system could be optimized for alternative targets.

Physicochemical Properties of Analogs

Data from triphenylimidazole-ethanone derivatives ():

Compound Code Substituent (R) Molecular Weight (g/mol) Melting Point (°C)
6a -C6H5(P-OCH3) 459.54 120–125
6b -C6H5(P-CH3) 443.20 130–133
Compound A Pyrrolidinyl-thiophene ~380 (estimated) Not reported

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.